molecular formula C20H22N2O3S B2840942 N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE CAS No. 1421525-52-1

N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE

Cat. No.: B2840942
CAS No.: 1421525-52-1
M. Wt: 370.47
InChI Key: PNNYCDIXDOVXBV-UHFFFAOYSA-N
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Description

N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a cyclopropyl group, a hydroxy group, and a phenylethyl group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE involves multiple steps, typically starting with the preparation of the key intermediates. The synthetic route may include the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the hydroxy group: This step may involve hydroxylation reactions using oxidizing agents like osmium tetroxide or potassium permanganate.

    Attachment of the phenylethyl group: This can be done through Friedel-Crafts alkylation or other suitable alkylation reactions.

    Formation of the oxalamide linkage: This step involves the reaction of the intermediate with oxalyl chloride or oxalic acid derivatives under appropriate conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include oxidized or reduced derivatives, substituted phenyl compounds, and other functionalized intermediates.

Scientific Research Applications

N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the production of specialty chemicals, polymers, and other materials with unique properties.

Mechanism of Action

The mechanism of action of N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the specific application.

Comparison with Similar Compounds

N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE can be compared with other similar compounds, such as:

    N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(methylthio)nicotinamide: This compound has a similar structure but contains a nicotinamide group instead of an oxalamide linkage.

    (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-(methylthio)phenyl)acrylamide: This compound features an acrylamide group, which imparts different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE is a complex organic compound with significant potential in biological applications. This article explores its biological activity, focusing on mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, a hydroxy group, and a phenyl moiety, contributing to its unique biological properties. Its IUPAC name is this compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the cyclopropyl and methylsulfanyl groups enhances its binding affinity and specificity. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular responses.
  • Receptor Modulation: It can modulate receptor activity, influencing signal transduction pathways critical for cellular communication.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antiviral Activity: Preliminary studies suggest potential antiviral properties, particularly against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV).
  • Anticancer Properties: The compound has shown promise in inhibiting cancer cell proliferation in vitro, suggesting potential applications in oncology.
  • Neuroprotective Effects: Its ability to cross the blood-brain barrier may offer neuroprotective benefits in neurodegenerative diseases.

Case Studies

  • Antiviral Efficacy:
    A study evaluated the antiviral activity of several cyclopropane derivatives, including our compound of interest. Results indicated effective inhibition of HCMV with an IC50 value in the micromolar range, demonstrating its potential as an antiviral agent .
  • Anticancer Activity:
    In vitro assays conducted on various cancer cell lines showed that the compound significantly reduced cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
  • Neuroprotective Study:
    Research involving animal models of neurodegeneration revealed that treatment with the compound improved cognitive function and reduced neuronal loss, indicating its neuroprotective capabilities .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(2-cyclopropyl-2-hydroxyethyl)-N'-(phenyl)ethanediamideLacks methylsulfanyl groupLimited antiviral activity
N-(2-hydroxy-2-phenylethyl)-N'-[3-methylphenyl]ethanediamideLacks cyclopropyl groupReduced anticancer efficacy
N-[4-(methylsulfanyl)phenyl]-N'-(cyclopropyl)ethanediamideLacks hydroxy groupModerate enzyme inhibition

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-26-17-10-6-5-9-16(17)22-19(24)18(23)21-13-20(25,15-11-12-15)14-7-3-2-4-8-14/h2-10,15,25H,11-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNYCDIXDOVXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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